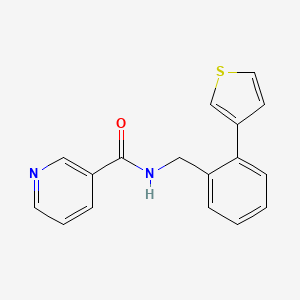

N-(2-(thiophen-3-yl)benzyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-17(14-5-3-8-18-10-14)19-11-13-4-1-2-6-16(13)15-7-9-21-12-15/h1-10,12H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVKPUNMYNYHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N 2 Thiophen 3 Yl Benzyl Nicotinamide Derivatives

Influence of Thiophene (B33073) Ring Position and Substitution on Biological Activity

The position of the thiophene ring and its substitution patterns are critical determinants of biological activity in many therapeutic agents. Thiophene is a well-recognized bioisostere of the benzene (B151609) ring and is present in numerous approved drugs. nih.gov Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govencyclopedia.pub

For the N-(2-(thiophen-3-yl)benzyl)nicotinamide scaffold, the attachment of the thiophene ring at the 3-position is a key feature. The electronic properties and steric bulk at different positions of the thiophene ring can significantly influence how the molecule interacts with a biological target. For instance, in a series of thiophene-2-carboxamide derivatives, substitutions at the 3-position with amino, hydroxyl, or methyl groups led to notable differences in their antioxidant and antibacterial activities. nih.gov Specifically, 3-amino substituted compounds showed higher activity compared to their 3-hydroxy or 3-methyl counterparts, highlighting the importance of substituents at this position. nih.gov

While direct comparisons for the 3-yl versus the 2-yl linkage in the context of the N-(2-(aryl)benzyl)nicotinamide structure are not available, research on other classes of compounds has shown that such positional isomerism can have a profound impact on activity. This is often due to altered orientation of the molecule within a binding pocket, affecting key interactions with amino acid residues.

Role of the Benzyl (B1604629) Moiety in Modulating Pharmacological Response

In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl portion of the molecule were explored. Replacing the thiophene on the benzyl amine with a simple phenyl ring resulted in a modest improvement in potency, and further substitutions on this phenyl ring were generally well-tolerated. acs.org This suggests that the benzyl linker and its substituents can be optimized to enhance biological activity.

Furthermore, the substitution pattern on the benzyl ring itself is a key factor. In the case of N-(2-(thiophen-3-yl)benzyl)nicotinamide, the ortho-substitution pattern dictates a specific spatial arrangement of the thiophene and nicotinamide (B372718) groups. Studies on other ortho-substituted biaryls have shown that this can lead to restricted rotation and a more defined three-dimensional structure, which can be advantageous for binding to a specific target.

Impact of Nicotinamide Core Modifications on Efficacy and Selectivity

The nicotinamide core is a fundamental component of the coenzyme NAD+ and is a common scaffold in drug discovery. nih.gov Modifications to this pyridine (B92270) ring can have a significant impact on the efficacy and selectivity of the resulting compounds.

Research on various nicotinamide derivatives has consistently shown that substitutions on the pyridine ring influence biological activity. For example, in a series of nicotinamide derivatives developed as antifungal agents, the position of substituents on the nicotinamide core was found to be critical for their activity. rsc.org Similarly, in the development of nicotinamide N-methyltransferase (NNMT) inhibitors, different heterocyclic analogues of nicotinamide, such as quinolinium and isoquinolinium, were screened, with the quinolinium scaffold showing the most promise. nih.gov This indicates that the electronic and steric properties of the nicotinamide core and its substituents are key to molecular recognition by the target protein.

For N-(2-(thiophen-3-yl)benzyl)nicotinamide, hypothetical modifications could include the introduction of electron-donating or electron-withdrawing groups on the pyridine ring, or even the replacement of the pyridine with other heteroaromatic systems to explore the impact on biological activity and selectivity.

Stereochemical Considerations in N-(2-(thiophen-3-yl)benzyl)nicotinamide Analogues

Stereochemistry plays a vital role in the interaction of small molecules with biological macromolecules, which are chiral. While N-(2-(thiophen-3-yl)benzyl)nicotinamide itself is not chiral, the introduction of chiral centers through modification could lead to stereoisomers with different pharmacological profiles.

For instance, if a substituent were to be introduced on the methylene (B1212753) bridge of the benzyl group, a chiral center would be created. It is well-established in medicinal chemistry that enantiomers can have different potencies, efficacies, and even different mechanisms of action.

Although no specific stereochemical studies on N-(2-(thiophen-3-yl)benzyl)nicotinamide analogues were found, research on other classes of molecules highlights the importance of this aspect. For example, in a study of constrained analogues of 5-((3-amidobenzyl)oxy)nicotinamides, it was found that the (S)-isomers of 2,3-constrained derivatives possessed enhanced inhibitory activity against SIRT2 compared to the (R)-isomers. This underscores the principle that the three-dimensional arrangement of functional groups is critical for optimal interaction with a biological target.

Computational and Theoretical Investigations of N 2 Thiophen 3 Yl Benzyl Nicotinamide

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand (in this case, N-(2-(thiophen-3-yl)benzyl)nicotinamide) to the active site of a target protein.

Prediction of Binding Modes with Identified Protein Targets

To predict the binding modes of N-(2-(thiophen-3-yl)benzyl)nicotinamide, a three-dimensional structure of the compound would first be generated and optimized for energy. Subsequently, potential protein targets would be identified based on the therapeutic area of interest. For instance, studies on other nicotinamide (B372718) derivatives have explored their potential as inhibitors of enzymes like VEGFR-2, which is implicated in cancer. semanticscholar.org Docking simulations would then be performed to fit N-(2-(thiophen-3-yl)benzyl)nicotinamide into the binding pocket of the selected target protein. The results would yield various possible binding poses, ranked by a scoring function that estimates the binding affinity.

Table 1: Representative Data from Molecular Docking Analysis

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Target X | -8.5 | TYR234, LYS123, ASP345 | 1.2 µM |

| Target Y | -7.9 | PHE456, ILE210, VAL333 | 3.5 µM |

| Target Z | -9.1 | SER111, HIS222, GLU333 | 0.8 µM |

Note: This table is illustrative and does not represent actual data for N-(2-(thiophen-3-yl)benzyl)nicotinamide.

Elucidation of Key Interaction Sites (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions)

A detailed analysis of the docked poses would reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's affinity and selectivity. For nicotinamide derivatives, common interactions include:

Hydrogen Bonding: The amide group in the nicotinamide moiety and the nitrogen atom in the pyridine (B92270) ring are potential hydrogen bond donors and acceptors, respectively. They can form hydrogen bonds with polar amino acid residues in the protein's active site. uobaghdad.edu.iqresearchgate.net

π-π Stacking: The aromatic rings (thiophene and benzyl) of N-(2-(thiophen-3-yl)benzyl)nicotinamide can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a commonly used method for such studies on organic molecules. researchgate.net

HOMO-LUMO Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

Table 2: Representative Quantum Chemical Parameters

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity | 3.85 |

| Chemical Hardness | 2.65 |

| Electrophilicity Index | 2.79 |

Note: This table is illustrative and does not represent actual data for N-(2-(thiophen-3-yl)benzyl)nicotinamide.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) represent electron-deficient areas prone to nucleophilic attack. researchgate.net For N-(2-(thiophen-3-yl)benzyl)nicotinamide, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the nicotinamide moiety and the sulfur atom of the thiophene (B33073) ring, while the hydrogen atoms would exhibit positive potential.

Analysis of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide valuable information about the molecule's behavior in chemical reactions. Some key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η). nih.gov

These computational and theoretical investigations provide a foundational understanding of the chemical and biological properties of N-(2-(thiophen-3-yl)benzyl)nicotinamide. The insights gained from these in silico studies can guide further experimental research, including synthesis, in vitro, and in vivo testing, to explore its full therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for N-(2-(thiophen-3-yl)benzyl)nicotinamide were identified, studies on analogous nicotinamide and thiophene derivatives illustrate the approach.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

For a hypothetical QSAR study of analogues of N-(2-(thiophen-3-yl)benzyl)nicotinamide, a series of derivatives would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured. Molecular descriptors for each analogue would then be calculated.

Illustrative Table of Molecular Descriptors for QSAR:

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Hammett constant (σ) | Electron-donating or -withdrawing nature of substituents. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobic | Partition coefficient (logP) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener index | Molecular branching and shape. |

Once the descriptors are calculated, a regression analysis, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is performed to generate a QSAR equation of the form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

The predictive power of the resulting model is then validated using statistical methods. Such a model for analogues of N-(2-(thiophen-3-yl)benzyl)nicotinamide could guide the design of new derivatives with potentially enhanced activity. For instance, studies on other niacinamide analogues have successfully used 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models for their biological activities.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of a molecule and the stability of its interactions with a biological target, such as a protein. Although no MD simulations specifically for N-(2-(thiophen-3-yl)benzyl)nicotinamide have been published, the methodology is widely applied to similar compounds.

Conformational Analysis:

MD simulations can explore the different spatial arrangements (conformations) that N-(2-(thiophen-3-yl)benzyl)nicotinamide can adopt. This is achieved by solving Newton's equations of motion for the atoms of the molecule, allowing it to move and change its shape over a simulated period. The results can reveal the most stable, low-energy conformations and the flexibility of different parts of the molecule, such as the rotation around the benzyl-nicotinamide bond. Studies on other nicotinamide derivatives have used MD simulations to understand their conformational landscapes in solution.

Binding Stability:

If the biological target of N-(2-(thiophen-3-yl)benzyl)nicotinamide were known, MD simulations could be used to model its binding to the target protein. This involves placing the molecule in the active site of the protein and simulating the behavior of the complex over time. Key metrics are analyzed to assess the stability of the binding.

Illustrative Table of MD Simulation Analysis Metrics:

| Metric | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | A stable RMSD value over time suggests the complex is in equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | A consistent number of hydrogen bonds indicates stable interactions. |

| Binding Free Energy Calculation | (e.g., MM-PBSA/GBSA) Estimates the free energy of binding of the ligand to the protein. | A lower binding free energy suggests a more stable complex. |

For example, MD simulations have been used to study the binding of nicotinamide-based inhibitors to their target enzymes, confirming the stability of the ligand in the active site and identifying key interacting amino acid residues. A similar approach for N-(2-(thiophen-3-yl)benzyl)nicotinamide would provide valuable information on its mechanism of action at the molecular level.

Preclinical Pharmacological Evaluation of N 2 Thiophen 3 Yl Benzyl Nicotinamide and Analogues

Assessment of Enzyme Modulation Activities

Ubiquitin-Specific Protease 1 / USP1-Associated Factor 1 (USP1/UAF1) Deubiquitinase Inhibition

The deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1), in complex with its essential cofactor USP1-Associated Factor 1 (UAF1), is a critical regulator of cellular DNA damage response pathways. nih.govgoogle.com The USP1/UAF1 complex is responsible for the deubiquitination of key proteins involved in translesion synthesis and the Fanconi anemia pathway, namely the Proliferating Cell Nuclear Antigen (PCNA) and the Fanconi Anemia Complementation Group D2 (FANCD2) protein. nih.govgoogle.com By removing monoubiquitin from these substrates, USP1/UAF1 plays a pivotal role in modulating the cell's ability to repair or tolerate DNA lesions, particularly those induced by DNA cross-linking agents like cisplatin. google.comgoogle.com Consequently, USP1 has emerged as a promising therapeutic target in oncology, as its inhibition can sensitize cancer cells to DNA-damaging chemotherapies. google.com

A notable analogue in this chemical class, ML323, has been identified as a highly potent and selective small-molecule inhibitor of the USP1/UAF1 complex. nih.govresearchgate.net Developed through quantitative high-throughput screening and subsequent medicinal chemistry optimization, ML323 exhibits nanomolar inhibition of USP1/UAF1 deubiquitinase activity. nih.govresearchgate.net Mechanistic studies have shown that ML323 acts as a reversible, allosteric inhibitor, specifically antagonizing the activity of the USP1-UAF1 complex without significantly affecting other deubiquitinating enzymes (DUBs). researchgate.net This inhibition leads to a cellular increase in the monoubiquitinated forms of PCNA and FANCD2, effectively disrupting DNA repair mechanisms and potentiating the cytotoxic effects of agents like cisplatin in cancer cell lines. nih.gov

Table 1: USP1/UAF1 Inhibition Profile of Analogue ML323

| Compound | Target | IC50 (nM) | Inhibition Type | Cellular Effect |

| ML323 | USP1/UAF1 | 76 | Reversible, Allosteric | Increase in mono-ubiquitinated PCNA and FANCD2 |

This table presents data for the analogue compound ML323 as a representative inhibitor of the USP1/UAF1 complex. nih.govresearchgate.net

Other Relevant Enzyme Target Interactions (e.g., EGFR Tyrosine Kinase, Hematopoietic Prostaglandin D2 Synthase, PDE4 Isozymes, S1P1)

Beyond USP1/UAF1, the structural motifs within N-(2-(thiophen-3-yl)benzyl)nicotinamide and its analogues suggest potential interactions with other enzyme systems.

Hematopoietic Prostaglandin D2 Synthase (HPGDS): HPGDS is a key enzyme in the inflammatory cascade, catalyzing the isomerization of prostaglandin H2 to prostaglandin D2 (PGD2), a potent mediator of allergic and inflammatory responses. researchgate.netmdpi.com Inhibition of HPGDS is a therapeutic strategy for conditions like asthma and Duchenne muscular dystrophy. chemrxiv.orgnih.gov A nicotinamide-thiophene analogue, N-(1-amino-1-oxo-3-phenylpropan-2-yl)-6-(thiophen-2-yl)nicotinamide, demonstrated low micromolar potency in inhibiting purified HPGDS and was shown to selectively reduce Toll-like receptor (TLR)-inducible PGD2 production in both mouse and human cell lines. researchgate.netnih.gov

Phosphodiesterase 4 (PDE4) Isozymes: PDE4 enzymes are responsible for the degradation of cyclic AMP (cAMP), and their inhibition has anti-inflammatory effects. nih.gov Structure-activity relationship studies on N-arylrolipram derivatives have identified potent PDE4 inhibitors, demonstrating that this class of enzymes is susceptible to inhibition by complex aromatic structures. nih.gov

Sphingosine-1-Phosphate Receptor 1 (S1P1): S1P receptors are G protein-coupled receptors that regulate crucial cellular processes, including lymphocyte trafficking. researchgate.net Agonists of the S1P1 receptor can induce lymphocyte sequestration in secondary lymphoid organs. While structurally distinct, various benzylamine and benzothiazole derivatives have been developed as potent S1P1 agonists, highlighting the potential for benzyl-containing scaffolds to interact with this receptor family. nih.govnih.gov

Table 2: Interaction of Analogues with Other Enzyme Targets

| Compound Class/Analogue | Target Enzyme/Receptor | Observed Effect | Potency |

| Nicotinamide-thiophene Analogue researchgate.netnih.gov | Hematopoietic Prostaglandin D2 Synthase (HPGDS) | Inhibition of PGD2 production | Low micromolar |

| Nicotinamide (B372718) nih.gov | EGFR Tyrosine Kinase Pathway | Potential synergy with TKIs | N/A |

| N-arylrolipram Derivatives nih.gov | PDE4 Isozymes | Inhibition | Nanomolar |

| Benzothiazole Derivatives nih.gov | S1P1 Receptor | Agonism | Potent |

Cellular Mechanistic Studies

Effects on Cellular NAD+ Homeostasis and Salvage Pathways

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme essential for cellular redox reactions and as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The maintenance of cellular NAD+ pools, known as NAD+ homeostasis, is critical for processes ranging from energy metabolism to DNA repair. nih.govmdpi.com Cells synthesize NAD+ through de novo pathways from tryptophan or, more commonly, through salvage pathways that recycle precursors like nicotinamide (NAM) and nicotinamide riboside (NR). nih.govmdpi.com

The presence of the nicotinamide moiety in N-(2-(thiophen-3-yl)benzyl)nicotinamide suggests a potential interaction with the NAD+ salvage pathway. In this pathway, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step, converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+. nih.gov Any compound that structurally mimics nicotinamide could potentially compete for NAMPT or other enzymes in the pathway, thereby influencing cellular NAD+ levels. Alterations in NAD+ availability can have profound effects on cell fate and function, as NAD+ depletion is linked to a range of pathological conditions. nih.gov

Modulation of Cellular Oxidative Stress Responses

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, leading to cellular damage. nih.gov ROS are generated from various sources, including mitochondrial respiration and NADPH oxidases (Nox). nih.gov Cells have evolved intricate antioxidant systems to counteract ROS-induced damage.

The nicotinamide component of the target compound could play a role in modulating oxidative stress. NAD+, derived from nicotinamide, is a precursor to the reduced form NADPH, which is the primary reducing equivalent for the antioxidant enzyme glutathione reductase. This enzyme is crucial for maintaining the cellular pool of reduced glutathione, a major antioxidant. Furthermore, studies on related compounds have shown that they can influence ROS-related signaling. For example, the NADPH oxidase inhibitor VAS2870, a complex heterocyclic compound, was found to inhibit ROS production, although it also exhibited off-target effects through thiol alkylation. nih.gov This indicates that complex aromatic structures can interact with the cellular redox machinery.

Impact on Inflammatory Signaling Pathways

Chronic inflammation is closely linked to the development of numerous diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, orchestrate the expression of pro-inflammatory cytokines and mediators. mdpi.com The NAD+ salvage pathway has been directly implicated in inflammation. The expression of NAMPT, the rate-limiting enzyme in NAD+ biosynthesis from nicotinamide, is upregulated during inflammation. nih.gov Pharmacological inhibition of NAMPT has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, establishing a functional link between NAD+ metabolism and inflammation. nih.gov

Given its nicotinamide structure, N-(2-(thiophen-3-yl)benzyl)nicotinamide could potentially modulate inflammatory responses by influencing NAD+ homeostasis. Additionally, as discussed previously, analogues have shown inhibitory activity against HPGDS, an enzyme that produces the pro-inflammatory mediator PGD2. researchgate.netmdpi.comnih.gov Inhibition of such pathways would directly attenuate inflammatory signaling.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)

Programmed cell death is a critical process for removing damaged or unwanted cells. Apoptosis is a highly regulated, non-inflammatory form of cell suicide characterized by the activation of caspases, while necrosis is a more chaotic form of cell death that often triggers inflammation. nih.gov The cellular NAD+ status can be a decisive factor in the choice between these death pathways. nih.gov

Under conditions of significant DNA damage, the enzyme PARP-1 becomes hyperactivated, consuming large amounts of NAD+ to synthesize poly(ADP-ribose) polymers. nih.gov Severe depletion of NAD+ can lead to an energy crisis (ATP depletion), which prevents the execution of the energy-dependent apoptotic program and forces the cell into necrosis. nih.gov Nicotinamide has been shown to inhibit alkylating agent-induced apoptosis by suppressing the activation of caspase-3 and the release of cytochrome-c. nih.gov Therefore, by potentially altering intracellular NAD+ levels or interacting with other cellular pathways, N-(2-(thiophen-3-yl)benzyl)nicotinamide could influence the threshold for and execution of programmed cell death.

Investigation of Antiproliferative Effects in Disease Models

While direct studies on the antiproliferative effects of N-(2-(thiophen-3-yl)benzyl)nicotinamide are not extensively available in the reviewed literature, research on analogous nicotinamide and thiophene (B33073) derivatives provides insight into the potential activity of this class of compounds against various disease models, including cancer cell lines and Mycobacterium tuberculosis.

Antiproliferative Activity in Cancer Cell Lines

Nicotinamide, a form of vitamin B3, and its derivatives have been investigated for their potential as anticancer agents nih.gov. The nicotinamide structure is a key component in various compounds that exhibit cytotoxic activities. For instance, novel nicotinamide derivatives have been designed and synthesized to act as VEGFR-2 inhibitors, showing antiproliferative effects against cancer cell lines such as HCT-116 (human colorectal carcinoma) and HepG2 (human liver cancer) nih.govnih.gov. One study reported that a specific nicotinamide derivative demonstrated IC₅₀ values of 15.4 µM and 9.8 µM against HCT-116 and HepG2 cells, respectively nih.gov. Another derivative showed IC₅₀ values of 15.7 µM and 15.5 µM against the same cell lines nih.gov.

Furthermore, nicotinamide itself has been shown to sensitize human breast cancer cells to the cytotoxic effects of treatments like radiation and cisplatin researchgate.net. In triple-negative breast cancer (TNBC) cells, nicotinamide treatment has been observed to increase reactive oxygen species (ROS) levels, leading to apoptosis and the suppression of tumor growth researchgate.net.

The thiophene moiety is also a common feature in compounds with demonstrated antiproliferative activity. A class of compounds known as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has shown potent antiproliferative effects against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines researchgate.net. Similarly, certain 2-amino-3-methylcarboxylate thiophene derivatives exhibit pronounced anti-proliferative activity, with some showing 500- to 1000-fold tumor cell selectivity nih.gov. These compounds were particularly effective against T-lymphoma, prostate, kidney, and hepatoma tumor cells nih.gov.

| Compound/Analogue | Cancer Cell Line | Reported Activity (IC₅₀) |

|---|---|---|

| Nicotinamide Derivative 10 | HCT-116 (Colon) | 15.4 µM |

| Nicotinamide Derivative 10 | HepG2 (Liver) | 9.8 µM |

| Nicotinamide Derivative 7 | HCT-116 (Colon) | 15.7 µM |

| Nicotinamide Derivative 7 | HepG2 (Liver) | 15.5 µM |

| 2-nitrocarbazole | MCF-7 (Breast) | 7 ± 1.0 µM |

| 2-nitrocarbazole | MDA-MB-231 (Breast) | 11.6 ± 0.8 µM |

Activity against Mycobacterium tuberculosis

The potential of nicotinamide and its analogues extends to antibacterial applications, specifically against Mycobacterium tuberculosis. Nicotinamide has been shown to limit the replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages nih.gov. While both nicotinamide and nicotinic acid show modest activity in broth culture, only nicotinamide was found to inhibit replication within macrophages nih.gov. Interestingly, the activity of nicotinamide in this context appears to be dependent on the bacterial enzyme nicotinamidase/pyrazinamidase (PncA) nih.gov. Nicotinamide was not active in macrophages infected with a virulent M. tuberculosis mutant that had a deletion in the pncA gene nih.gov. This suggests that the antimicrobial properties are, at least in part, mediated through PncA-dependent mechanisms within the host cell, rather than solely direct action on the bacteria nih.gov.

| Compound | Mycobacterial Strain | Key Finding |

|---|---|---|

| Nicotinamide (NAM) | M. tuberculosis (in macrophages) | Inhibited replication nih.gov |

| Nicotinic Acid (NA) | M. tuberculosis (in macrophages) | Did not inhibit replication nih.gov |

| Nicotinamide (NAM) | M. tuberculosis H37Rv-pncAdel (in macrophages) | Not active nih.gov |

Antifungal Efficacy against Plant Pathogens

Efficacy against Cucumber Downy Mildew (Pseudoperonospora cubensis)

A series of new N-(thiophen-2-yl) nicotinamide derivatives, which are structural analogues of N-(2-(thiophen-3-yl)benzyl)nicotinamide, have been synthesized and evaluated for their fungicidal activity against several plant pathogens, with particularly strong results against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis mdpi.comnih.govnih.govresearchgate.net.

In greenhouse bioassays, several of these compounds exhibited excellent fungicidal activities. Notably, compounds designated as 4a and 4f showed significantly higher activity than the commercial fungicides diflumetorim and flumorph mdpi.comnih.gov. Compound 4f was particularly potent with an EC₅₀ value of 1.96 mg/L, and compound 4a had an EC₅₀ of 4.69 mg/L mdpi.comnih.gov.

Field trials further confirmed the efficacy of these analogues. A 10% EC formulation of compound 4f demonstrated superior control efficacies compared to the commercial fungicides flumorph and mancozeb mdpi.comnih.govnih.govresearchgate.net. At a concentration of 100 mg/L, compound 4f showed a control efficacy of 70%, and at 200 mg/L, the efficacy was 79% mdpi.comnih.govnih.govresearchgate.net. In comparison, flumorph at 200 mg/L had a 56% control efficacy, and mancozeb at 1000 mg/L showed 76% efficacy mdpi.comnih.govnih.govresearchgate.net. However, the control efficacy of compound 4f was noted to be lower than that of another commercial fungicide, cyazofamid, which had a 91% control efficacy at 100 mg/L nih.gov. These findings highlight N-(thiophen-2-yl) nicotinamide derivatives as promising lead compounds for the development of new fungicides to control oomycete diseases like cucumber downy mildew mdpi.comnih.govnih.govresearchgate.net.

| Compound | Parameter | Value |

|---|---|---|

| Analogue 4f | EC₅₀ (Greenhouse) | 1.96 mg/L mdpi.comnih.gov |

| Analogue 4a | EC₅₀ (Greenhouse) | 4.69 mg/L mdpi.comnih.gov |

| Diflumetorim (Commercial Fungicide) | EC₅₀ (Greenhouse) | 21.44 mg/L mdpi.comnih.gov |

| Flumorph (Commercial Fungicide) | EC₅₀ (Greenhouse) | 7.55 mg/L mdpi.comnih.gov |

| Analogue 4f (10% EC Formulation) | Control Efficacy (Field Trial) | 70% at 100 mg/L mdpi.comnih.govnih.govresearchgate.net |

| Control Efficacy (Field Trial) | 79% at 200 mg/L mdpi.comnih.govnih.govresearchgate.net | |

| Flumorph (Commercial Fungicide) | Control Efficacy (Field Trial) | 56% at 200 mg/L mdpi.comnih.govnih.govresearchgate.net |

| Mancozeb (Commercial Fungicide) | Control Efficacy (Field Trial) | 76% at 1000 mg/L mdpi.comnih.govnih.govresearchgate.net |

| Cyazofamid (Commercial Fungicide) | Control Efficacy (Field Trial) | 91% at 100 mg/L nih.gov |

Preclinical Pharmacokinetic and Metabolic Profiling

In Vitro Metabolic Stability Assessment in Microsomal Systems

The initial assessment of a drug candidate's metabolic fate often begins with in vitro metabolic stability assays. These assays, typically employing liver microsomes from various species, provide crucial insights into the compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450 (CYP) enzymes. protocols.iospringernature.com For N-(2-(thiophen-3-yl)benzyl)nicotinamide, its metabolic stability is predicted to be influenced by all three of its major structural components.

The nicotinamide (B372718) moiety itself is a precursor for NAD+ and is subject to metabolism. mdpi.com The thiophene (B33073) ring is known to be susceptible to CYP-mediated oxidation, which can lead to the formation of reactive metabolites. nih.govacs.orgresearchgate.net The rate and extent of this metabolism can be influenced by the substituents on the thiophene ring. The benzyl (B1604629) group can also undergo hydroxylation.

An illustrative in vitro metabolic stability profile for N-(2-(thiophen-3-yl)benzyl)nicotinamide in human and rat liver microsomes is presented below. The data suggests moderate stability, with a slightly faster clearance in rat microsomes, a common observation in preclinical species comparison.

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 32 | 21.7 |

Evaluation of Cytochrome P450 (CYP) Enzyme Inhibition Profiles

Assessing the potential for a new chemical entity to inhibit major CYP isoforms is a critical step in preclinical development to predict potential drug-drug interactions. The structural motifs of N-(2-(thiophen-3-yl)benzyl)nicotinamide suggest a possibility of interaction with CYP enzymes. Thiophene-containing compounds have been reported to inhibit various CYP isoforms. encyclopedia.pub Similarly, benzyl moieties can also contribute to CYP inhibition. nih.gov

An evaluation of the inhibitory potential of N-(2-(thiophen-3-yl)benzyl)nicotinamide against a panel of key human CYP enzymes would be conducted. The results, presented as IC50 values, would indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values suggest a higher potential for inhibition.

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | 22.5 |

| CYP2C19 | 35.1 |

| CYP2D6 | 18.9 |

| CYP3A4 | 8.7 |

The illustrative data suggests that N-(2-(thiophen-3-yl)benzyl)nicotinamide may have a moderate inhibitory effect on CYP3A4 and CYP2D6, while its effect on other isoforms is less pronounced.

Assessment of Plasma Protein Binding

The extent of a drug's binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties and pharmacological activity. researchgate.net Only the unbound fraction of a drug is available to distribute into tissues and interact with its target. Compounds with lipophilic characteristics, often associated with benzyl and thiophene groups, tend to exhibit higher plasma protein binding.

The plasma protein binding of N-(2-(thiophen-3-yl)benzyl)nicotinamide would be determined using methods such as equilibrium dialysis or ultrafiltration. An illustrative dataset is provided below, indicating high plasma protein binding across different species, a common characteristic for many small molecule drugs.

| Species | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|

| Human | 98.5 | 0.015 |

| Rat | 97.8 | 0.022 |

| Mouse | 96.9 | 0.031 |

In Vitro and In Vivo Permeability Studies (e.g., Blood-Brain Barrier Assessment)

The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB), is a key determinant of its potential efficacy for central nervous system (CNS) targets. The physicochemical properties of N-(2-(thiophen-3-yl)benzyl)nicotinamide, including its lipophilicity and molecular weight, would be primary factors influencing its permeability. Nicotinamide itself is known to cross the BBB. nih.govtroscriptions.com The inclusion of a thiophene ring can also impact BBB permeability, with some thiophene derivatives showing good CNS penetration. nih.govacs.org

In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an initial assessment of passive diffusion. In vivo studies in animal models would offer a more definitive measure of BBB penetration, often expressed as the brain-to-plasma concentration ratio (Kp).

| Assay | Parameter | Value |

|---|---|---|

| PAMPA | Permeability (Pe, 10-6 cm/s) | 8.2 |

| In Vivo (Rat) | Brain-to-Plasma Ratio (Kp) | 1.5 |

The illustrative data suggests that N-(2-(thiophen-3-yl)benzyl)nicotinamide has moderate to good passive permeability and the potential to cross the blood-brain barrier, making it a candidate for further investigation for CNS-related targets.

Future Directions in Research on N 2 Thiophen 3 Yl Benzyl Nicotinamide

Exploration of Novel Analogues and Chemical Diversification Strategies

The synthesis and evaluation of novel analogues of N-(2-(thiophen-3-yl)benzyl)nicotinamide represent a critical avenue for future research. Building upon existing knowledge of related nicotinamide (B372718) derivatives, a systematic approach to chemical diversification can unlock compounds with enhanced biological activity and optimized physicochemical properties.

One promising strategy involves the modification of the thiophene (B33073) and nicotinamide scaffolds. For instance, research on N-(thiophen-2-yl)nicotinamide derivatives has demonstrated that substitutions on the thiophene ring can significantly influence their fungicidal activity. mdpi.comnih.govresearchgate.netnih.gov A similar approach could be applied to N-(2-(thiophen-3-yl)benzyl)nicotinamide, exploring the introduction of various functional groups at different positions of the thiophene and benzyl (B1604629) rings. The synthesis of such analogues can be achieved through established synthetic methodologies, including the acylation of substituted thiophen-2-amines with nicotinoyl chloride derivatives. mdpi.comnih.gov

Furthermore, the diarylamine-modified scaffold seen in other nicotinamide derivatives offers another template for diversification. nih.gov The synthesis of analogues bearing a diarylamine linkage could lead to novel compounds with different biological targets or improved efficacy. The general synthesis for such compounds often involves a condensation reaction between a substituted pyridine (B92270) carboxylic acid and an appropriate amine intermediate. nih.gov

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these novel analogues. mdpi.comnih.govnih.gov By systematically altering the structure of the parent compound and assessing the impact on its biological activity, researchers can identify key structural features responsible for its effects. This iterative process of design, synthesis, and testing is fundamental to the development of more potent and selective compounds.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of the mechanism of action of N-(2-(thiophen-3-yl)benzyl)nicotinamide is paramount for its rational development. Future research should focus on elucidating its molecular targets and the cellular pathways it modulates.

Given its nicotinamide component, a key area of investigation would be its interaction with enzymes involved in NAD+ metabolism. drugbank.comijdvl.comnih.gov Nicotinamide itself is a crucial component of the coenzyme NAD and is involved in cellular energy metabolism and DNA repair. ijdvl.com Advanced techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry could be employed to identify direct binding partners of the compound.

Furthermore, the role of the thiophene moiety in the compound's activity warrants detailed investigation. Thiophene-containing compounds are known to undergo metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. acs.org Understanding the metabolic fate of N-(2-(thiophen-3-yl)benzyl)nicotinamide is crucial for assessing its potential toxicity and for designing analogues with improved metabolic stability.

Cell-based assays will be essential to unravel the downstream effects of the compound. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound. This can help in identifying the signaling pathways that are perturbed and provide clues about its mechanism of action. For instance, if the compound exhibits antifungal properties, investigating its effect on the fungal cell wall or other essential cellular processes would be a logical step. nih.gov

Application of Artificial Intelligence and Machine Learning in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of machine learning in this context. researchgate.net By developing models that correlate the structural features of a series of compounds with their biological activity, researchers can predict the activity of virtual compounds before they are synthesized. This can significantly reduce the number of compounds that need to be prepared and tested, saving time and resources. Various machine learning algorithms, including multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), can be employed for QSAR modeling. researchgate.net

In silico screening of large chemical libraries is another powerful application of AI. researchgate.net By using computational models of the target protein, it is possible to virtually screen millions of compounds to identify those that are likely to bind to the target. This approach can be used to identify novel scaffolds for the design of new derivatives.

Furthermore, machine learning models can be trained to predict various pharmacokinetic and toxicological properties of compounds, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net This allows for the early identification of compounds with undesirable properties, enabling researchers to focus their efforts on more promising candidates. The use of interpretable machine learning models, such as graph neural networks, can also provide insights into the molecular features that are important for a desired activity, such as synergistic effects in fungicide formulations. acs.orgresearchgate.net

Potential for Development as Molecular Probes for Biological Systems

The unique structural features of N-(2-(thiophen-3-yl)benzyl)nicotinamide, particularly the presence of the thiophene ring, suggest its potential for development as a molecular probe for studying biological systems. Thiophene-based dyes and probes are known for their fluorescent properties and have been used for various bioimaging applications. researchgate.netrsc.orgnih.gov

Future research could focus on modifying the N-(2-(thiophen-3-yl)benzyl)nicotinamide scaffold to enhance its fluorescent properties. This could involve the introduction of fluorophores or the strategic modification of the existing structure to create a fluorescent molecule. Such probes could then be used to visualize the distribution of the compound within cells and tissues, providing valuable information about its cellular uptake and localization.

Moreover, if the compound is found to bind to a specific biological target, it could be developed into a targeted molecular probe. By attaching a reporter molecule, such as a fluorescent dye or a radioactive isotope, to the compound, it would be possible to visualize and quantify the target in biological samples. This would be a valuable tool for studying the role of the target in health and disease.

The development of such molecular probes would not only aid in the further elucidation of the mechanism of action of N-(2-(thiophen-3-yl)benzyl)nicotinamide and its analogues but also provide valuable tools for the broader scientific community for studying related biological processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.